molecular formula C14H18ClN3O B1396795 1-methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride CAS No. 1332529-47-1

1-methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride

Cat. No.: B1396795
CAS No.: 1332529-47-1
M. Wt: 279.76 g/mol
InChI Key: MLOYAHWCZJOCBQ-UHFFFAOYSA-N
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Description

1-methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions. For example, the reaction of 1-methylindole with piperazine in the presence of a suitable base can yield the desired product.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-(piperazin-1-ylcarbonyl)-1H-indole
  • 1-methyl-2-(piperazin-1-ylcarbonyl)-1H-indole acetate
  • 1-methyl-2-(piperazin-1-ylcarbonyl)-1H-indole sulfate

Uniqueness

1-methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other salt forms.

Properties

IUPAC Name

(1-methylindol-2-yl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.ClH/c1-16-12-5-3-2-4-11(12)10-13(16)14(18)17-8-6-15-7-9-17;/h2-5,10,15H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOYAHWCZJOCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332529-47-1
Record name Methanone, (1-methyl-1H-indol-2-yl)-1-piperazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332529-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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